molecular formula C8H4ClFO B13074247 7-Chloro-5-fluoro-1-benzofuran

7-Chloro-5-fluoro-1-benzofuran

Cat. No.: B13074247
M. Wt: 170.57 g/mol
InChI Key: YVYQSOLXOPWNNZ-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzofuran ring enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoro-1-benzofuran typically involves the cyclization of appropriately substituted phenols or phenyl ethers. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Benzofuran-5-ol derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Various substituted benzofuran compounds with enhanced biological activities.

Mechanism of Action

Properties

Molecular Formula

C8H4ClFO

Molecular Weight

170.57 g/mol

IUPAC Name

7-chloro-5-fluoro-1-benzofuran

InChI

InChI=1S/C8H4ClFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H

InChI Key

YVYQSOLXOPWNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)Cl

Origin of Product

United States

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